molecular formula C14H16N2O3S B2991632 1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2319639-04-6

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2991632
CAS No.: 2319639-04-6
M. Wt: 292.35
InChI Key: XZYOCQXCWWQXRX-UHFFFAOYSA-N
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Description

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)urea (CAS 2319639-04-6) is a synthetic substituted urea compound of significant interest in medicinal and synthetic chemistry . Its molecular structure (C14H16N2O3S) strategically combines a hydroxylated tetrahydrobenzofuran core with a thiophene heterocycle via a urea bridge, creating a versatile scaffold for research . This configuration confers distinct physicochemical properties, including a balanced polarity that may favor good bioavailability. The hydroxyl group on the saturated benzofuran ring can act as both a hydrogen bond donor and acceptor, potentially influencing binding affinity with biological targets, while the thiophene ring contributes to the molecule's metabolic stability and modulates its electronic profile . While specific biological data for this exact molecule is limited in the searched literature, its core structure is highly relevant. Research on closely related chemical classes, such as tetrahydrobenzo[b]thiophen-2-yl)urea derivatives, has demonstrated potent biological activity, including serving as non-competitive α-glucosidase inhibitors for anti-diabetic research . This suggests the potential of this compound as a key intermediate or building block in the synthesis of novel bioactive molecules, particularly for developing candidates that interact with specific enzymes or receptors . This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-13(16-12-4-2-8-20-12)15-9-14(18)6-1-3-11-10(14)5-7-19-11/h2,4-5,7-8,18H,1,3,6,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYOCQXCWWQXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-Hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound notable for its unique structural features and potential biological activities. With a molecular formula of C14H16N2O3S and a molecular weight of approximately 292.36 g/mol, this compound combines a tetrahydrobenzofuran moiety with a thiophenyl group linked through a urea functional group. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure features:

  • Tetrahydrobenzofuran moiety : Associated with various biological activities.
  • Thiophenyl group : Known for its role in enhancing biological interactions.
  • Urea linkage : Often implicated in pharmacological properties due to its ability to form hydrogen bonds.

Anticancer Properties

Research indicates that derivatives of thiophene, similar to this compound, exhibit promising anticancer properties. These compounds can act as tubulin polymerization destabilizers , effectively halting tumor cell mitosis. The mechanism involves disrupting the normal function of microtubules, which are critical for cell division.

Case Study : A study on thiophene derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) was highlighted, suggesting its potential as an antitumor agent .

Interaction with Biological Targets

The biological activity of this compound may extend beyond anticancer applications. Interaction studies suggest that it can engage in hydrogen bonding interactions which enhance solubility and permeability across biological membranes. This property is crucial for optimizing drug design and improving therapeutic efficacy.

The compound's mechanism of action likely involves:

  • Binding to tubulin : Disrupting microtubule dynamics.
  • Inducing oxidative stress : Leading to cellular damage and apoptosis.
  • Modulating signaling pathways : Potentially affecting pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

A comparison of this compound with other structurally similar compounds reveals unique biological activities attributed to its specific combination of functional groups.

Compound NameMolecular FormulaKey Activity
1C14H16N2O3SAnticancer
2C13H15N3O3SAntimicrobial
3C15H21NO5Neuroprotective

Synthesis and Purity

The synthesis of this compound can be achieved through various organic reactions involving the condensation of appropriate starting materials under controlled conditions. The typical purity is around 95%, making it suitable for research applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related urea derivatives based on core heterocyclic systems, substituent effects, and reported biological or physicochemical properties. Below is a detailed analysis:

Structural Analogues with Benzofuran/Thiophene Moieties

  • 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) : These pyrimidine derivatives share the benzofuran-thiophene framework but incorporate a pyrimidine ring instead of a urea group. Key Differences: Pyrimidine rings introduce additional nitrogen atoms, altering electronic properties and π-stacking capabilities.
  • 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a-d) : These compounds replace the tetrahydrobenzofuran ring with a tetrahydrobenzo[b]thiophene system (sulfur instead of oxygen). The oxygen in benzofuran may increase polarity and hydrogen-bonding capacity compared to sulfur-containing analogs. Key Differences: Sulfur’s larger atomic size and lower electronegativity could reduce dipole interactions and increase lipophilicity.

Urea Derivatives with Thiophenylthiazole Moieties

Compounds like TTU6-TTU9 and TTU14-TTU16 feature a thiophenylthiazole core linked to urea. While these lack the tetrahydrobenzofuran system, their thiophene-urea architecture provides insights into substituent effects:

  • TTU6 (1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea): Melting point: 199–201°C; higher than non-polar analogs due to the cyano group’s polarity. The cyanophenyl substituent may enhance electron-withdrawing effects, stabilizing the urea carbonyl group .
  • TTU14 (1-(3,4-Dimethoxyphenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea): Melting point: 185–187°C; methoxy groups increase solubility but reduce melting points compared to nitro or cyano substituents .
Compound Core Structure Substituents Melting Point (°C) Key Features Reference
Target Compound Tetrahydrobenzofuran + urea 4-Hydroxy, thiophen-2-yl Not reported High polarity (hydroxyl), H-bonding
TTU6 Thiophenylthiazole + urea 4-Cyanophenyl 199–201 Electron-withdrawing substituent
TTU14 Thiophenylthiazole + urea 3,4-Dimethoxyphenyl 185–187 Electron-donating substituent
7a (from ) Tetrahydrobenzo[b]thiophene 3-Cyano, benzoyl Not reported Sulfur-containing core

Biophysical and Metabolic Considerations

  • Hydroxyl Group Impact: The 4-hydroxy group in the target compound may increase metabolic susceptibility compared to non-hydroxylated analogs. For example, microbial biotransformation of hydroxychalcones () demonstrates that hydroxylation sites can dictate metabolic pathways, leading to unpredictable products like dihydrochalcones or hydroxylated derivatives .
  • Urea vs. Thiourea : The target compound’s urea group (-NH-C(=O)-NH-) differs from thioureas (-NH-C(=S)-NH-), which are present in analogs like 5a-d (). Thioureas generally exhibit lower solubility but stronger metal-binding affinity due to the thiocarbonyl group .

Q & A

Basic: What synthetic strategies are effective for constructing the tetrahydrobenzofuran and thiophene-urea scaffold in this compound?

Answer:
The synthesis of this compound requires multistep optimization. Key steps include:

  • Cyclization of tetrahydrobenzofuran precursors : Use 1,4-dioxane as a solvent for cyclization, as demonstrated in tetrahydrobenzo[b]thiophene synthesis (e.g., treatment of 4-hydroxy precursors with benzoylisothiocyanate) .
  • Urea bond formation : React amines with isocyanates under mild conditions (room temperature, overnight stirring) to avoid side reactions. Evidence from analogous urea-thiophene syntheses highlights the use of 1,4-dioxane or methanol as solvents .
  • Thiophene integration : Aldol condensation or hydrazine-mediated cyclization can link thiophene moieties, as shown in chalcone-derived pyrazoline syntheses .

Critical parameters : Monitor reaction progress via TLC and optimize pH to prevent premature cyclization.

Advanced: How can researchers address low yields in the final urea bond formation step?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Methodological solutions include:

  • Activating agents : Use T3P (propane phosphonic acid anhydride) with DIPEA to enhance coupling efficiency, as seen in benzoxazole-urea syntheses (yields improved to >70%) .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity (e.g., 160°C for 10–15 minutes) .
  • Protecting groups : Temporarily block the tetrahydrobenzofuran hydroxyl group during urea formation to prevent nucleophilic interference .

Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with intermediates .

Basic: What analytical techniques are recommended for structural elucidation?

Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELX software for small-molecule refinement (e.g., ORTEP for displacement ellipsoid visualization) .
  • NMR spectroscopy : Employ 2D experiments (HSQC, HMBC) to assign protons and carbons, particularly for distinguishing regioisomers in the urea-thiophene region .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced: How should researchers design biological activity assays for this compound?

Answer:

  • Anticancer evaluation : Use MTT assays on A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, with cisplatin as a positive control. Seed cells at 5,000 cells/well in 96-well plates and incubate with 10–100 µM compound for 24 hours .
  • Antimicrobial screening : Test against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assay (MIC ≤ 6.25 µg/mL considered active) .
  • Dose-response curves : Fit data to a four-parameter logistic model using GraphPad Prism to calculate IC50 values .

Advanced: What computational methods predict binding interactions with biological targets?

Answer:

  • Density functional theory (DFT) : Calculate electron density and HOMO-LUMO gaps to assess reactivity (e.g., B3LYP/6-31G* basis set) .
  • Molecular docking : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Prioritize compounds with hydrogen bonds to Thr196 or hydrophobic contacts with Phe149 .
  • MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å indicates stable complexes) .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Answer:
Contradictions often arise from assay variability or unaccounted substituent effects. Mitigate via:

  • Systematic SAR : Synthesize derivatives with single-point modifications (e.g., halogenation at thiophene C5 or benzofuran hydroxyl substitution) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., uniform cell lines and IC50 determination methods) .

Basic: What metabolic stability assays are applicable for preclinical studies?

Answer:

  • Microsomal stability : Incubate compound with rat liver microsomes (0.5 mg/mL) and NADPH. Monitor degradation via LC-MS over 60 minutes .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (IC50 < 10 µM indicates risk of drug-drug interactions) .
  • Biotransformation prediction : Use Bacillus subtilis or Streptomyces spp. to identify hydroxylation or reduction products .

Advanced: How to address discrepancies in reported synthetic yields?

Answer:
Discrepancies may stem from solvent purity, catalyst lot variability, or unoptimized stoichiometry. Solutions include:

  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent ratio, temperature) .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
  • Reproducibility protocols : Adopt USP guidelines for reagent qualification (e.g., USP 35–NF 30 acceptance criteria for impurities) .

Basic: What crystallographic databases support polymorphism analysis?

Answer:

  • Cambridge Structural Database (CSD) : Search for urea-thiophene analogs (e.g., refcode XUZJUT) to compare packing motifs .
  • WinGX Suite : Analyze unit cell parameters and hydrogen-bonding networks using ORTEP-generated ellipsoids .

Advanced: How to validate unexpected byproducts in scaled-up synthesis?

Answer:

  • LC-MS/MS : Fragment ions (e.g., m/z 154 for thiophene cleavage) identify structural motifs .
  • Mechanistic studies : Probe radical intermediates via EPR spectroscopy or trap with TEMPO .
  • Scale-down experiments : Replicate conditions in microreactors to isolate and characterize byproducts .

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